

Technical Guide: Physicochemical Properties of 6-isopropyl-octahydronaphthalen-2(1H)-one

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Compound of Interest

Compound Name:	Decatone
Cat. No.:	B1664686

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Introduction

6-isopropyl-octahydronaphthalen-2(1H)-one, also known as 6-isopropyldecalone, is a bicyclic sesquiterpenoid ketone. Sesquiterpenoids are a class of naturally occurring 15-carbon isoprenoid compounds that exhibit a wide range of biological activities. While this specific molecule is not extensively studied, its structural similarity to other bioactive sesquiterpenoids, such as nootkatone and vetivone, suggests potential applications in areas like flavoring, fragrance, and pharmaceuticals. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 6-isopropyl-octahydronaphthalen-2(1H)-one, along with proposed experimental protocols for its synthesis and analysis. Due to the limited availability of direct experimental data, some information is extrapolated from related compounds and established chemical principles.

Physicochemical Properties

The physicochemical properties of 6-isopropyl-octahydronaphthalen-2(1H)-one are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems, aiding in formulation development, and predicting its pharmacokinetic profile.

General and Calculated Properties

Property	Value	Source
Molecular Formula	C ₁₃ H ₂₂ O	-
IUPAC Name	6-(propan-2-yl)decahydronaphthalen-2-one	-
Synonyms	6-isopropyl-2-decalone, 6-isopropyldecalone, Decatone	-
Molecular Weight	194.31 g/mol	-
logP (calculated)	3.51 - 3.57	[1]
Polar Surface Area (calculated)	17.07 Å ²	[1]
Hydrogen Bond Donors	0	[1]
Hydrogen Bond Acceptors	1	[1]
Rotatable Bond Count	1	[1]

Experimental Properties

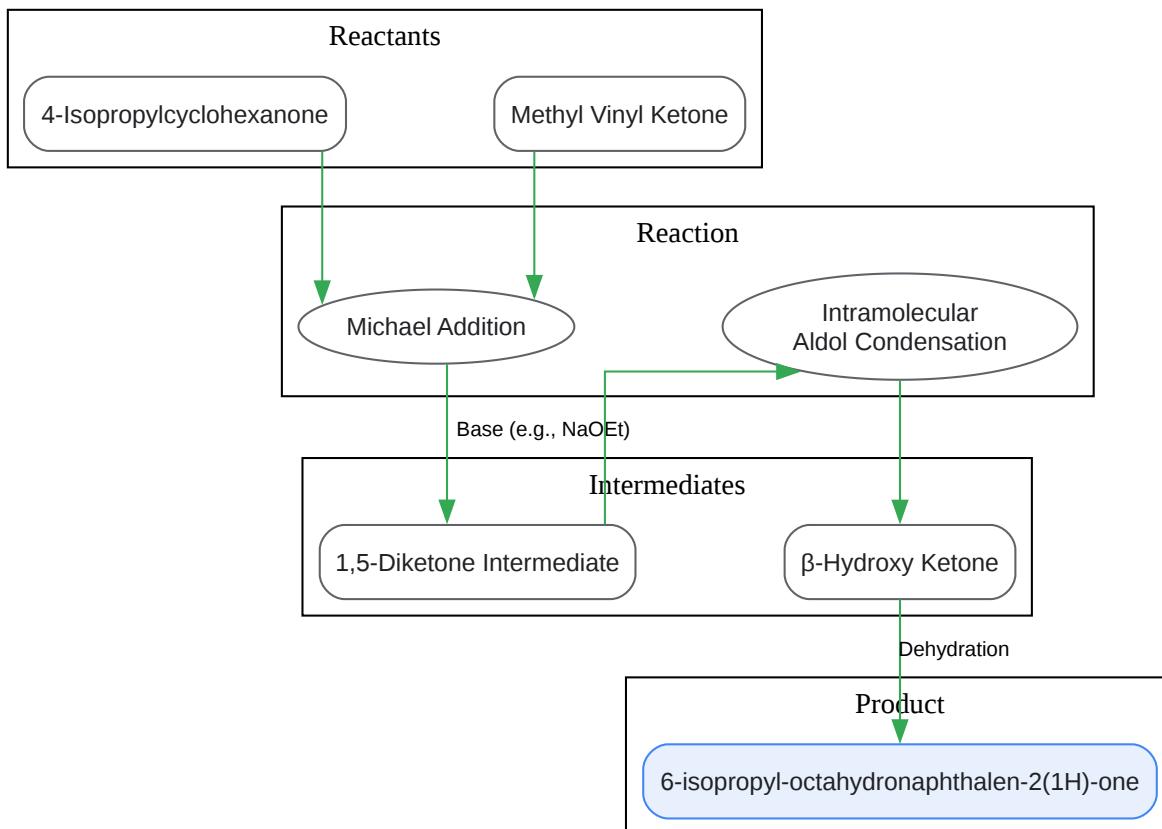
Property	Value	Source
Boiling Point	273.00 - 274.00 °C (at 760.00 mm Hg)	[2]
Solubility	32 mg/L (at 20 °C)	[2]

Synthesis and Experimental Protocols

A plausible and widely used method for the synthesis of octahydronaphthalenone derivatives is the Robinson annulation.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) This reaction involves a Michael addition of a ketone to an α,β -unsaturated ketone, followed by an intramolecular aldol condensation to form a six-membered ring.

Proposed Synthetic Pathway: Robinson Annulation

The synthesis of 6-isopropyl-octahydronaphthalen-2(1H)-one can be envisioned via the Robinson annulation of 4-isopropylcyclohexanone with methyl vinyl ketone.



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Figure 1: Proposed Robinson Annulation Workflow for Synthesis.

General Experimental Protocol for Robinson Annulation

The following is a generalized protocol based on standard Robinson annulation procedures. Optimization of reaction conditions, including temperature, reaction time, and catalyst, would be necessary to achieve a high yield of the desired product.

- Michael Addition:
 - To a solution of 4-isopropylcyclohexanone (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or THF), add a base such as sodium ethoxide or potassium hydroxide

(catalytic amount).

- Cool the mixture in an ice bath.
- Slowly add methyl vinyl ketone (1.1 equivalents) to the stirred solution.
- Allow the reaction to stir at room temperature for several hours until the Michael adduct (a 1,5-diketone) is formed. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, neutralize the reaction with a weak acid (e.g., acetic acid) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Intramolecular Aldol Condensation and Dehydration:
 - Dissolve the crude Michael adduct in a suitable solvent (e.g., ethanol).
 - Add a base (e.g., sodium ethoxide, 1-2 equivalents) to the solution.
 - Heat the reaction mixture to reflux for several hours to promote both the aldol condensation and subsequent dehydration. Monitor the formation of the α,β -unsaturated ketone product by TLC.
 - After the reaction is complete, cool the mixture, neutralize, and perform an aqueous workup as described above.
 - Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure 6-isopropyl-octahydronaphthalen-2(1H)-one.

Analytical Characterization

While specific experimental spectra for 6-isopropyl-octahydronaphthalen-2(1H)-one are not readily available in the literature, its structure allows for the prediction of characteristic signals in various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the two methyl groups and a multiplet for the methine proton). The protons on the decalin ring system would appear as a series of complex multiplets in the aliphatic region (approximately 1.0-3.0 ppm). The protons alpha to the carbonyl group would be expected to resonate further downfield within this region.
- ^{13}C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon in the downfield region (typically >200 ppm). The carbons of the isopropyl group and the decalin ring would appear in the aliphatic region. The number of distinct signals would depend on the stereochemistry of the ring fusion.

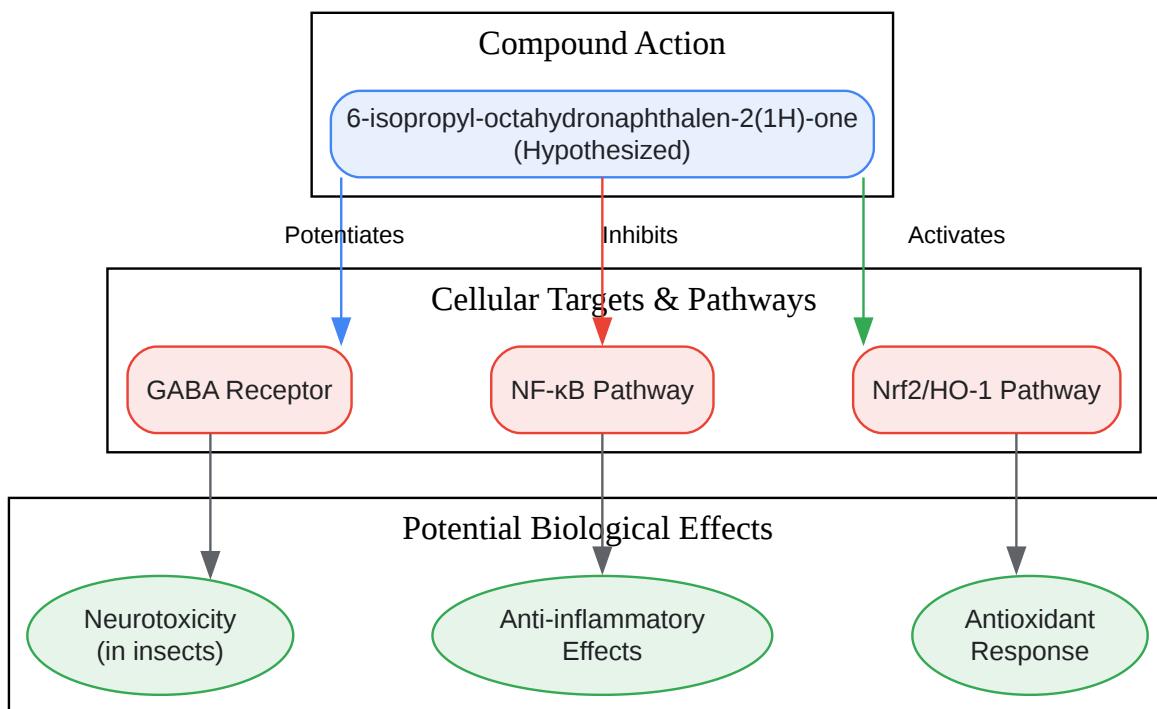
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M^+) at m/z 194. Fragmentation patterns would likely involve the loss of the isopropyl group and other characteristic cleavages of the decalin ring system.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of 6-isopropyl-octahydronaphthalen-2(1H)-one is currently lacking. However, its structural analog, nootkatone, a sesquiterpenoid found in grapefruit, has been shown to exhibit insecticidal and repellent properties.^{[8][9]} Recent studies suggest that nootkatone's mechanism of action involves the potentiation of GABAergic signaling by modulating the GABA-gated chloride channel, which is a major inhibitory neurotransmitter receptor in insects.^[9] Furthermore, nootkatone has been reported to ameliorate acute liver injury by inhibiting oxidative stress and the NF- κ B pathway, while activating the Nrf2/HO-1 pathway.^[10]

Given the structural similarities, it is plausible that 6-isopropyl-octahydronaphthalen-2(1H)-one could exhibit similar biological activities and interact with related signaling pathways. The following diagram illustrates a potential signaling pathway that could be investigated for this compound, based on the known activity of nootkatone.



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Figure 2: Hypothesized Signaling Pathways based on Nootkatone Activity.

Conclusion

6-isopropyl-octahydronaphthalen-2(1H)-one is a sesquiterpenoid with defined physicochemical properties. While experimental data on its biological activity and detailed analytical characterization are scarce, its synthesis can be approached through established methods like the Robinson annulation. Its structural similarity to bioactive compounds like nootkatone suggests that it may hold potential for further investigation in various scientific and industrial applications. This guide provides a foundational resource for researchers interested in exploring the properties and potential of this compound. Further experimental validation of the proposed synthesis, analytical data, and biological activities is warranted.

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